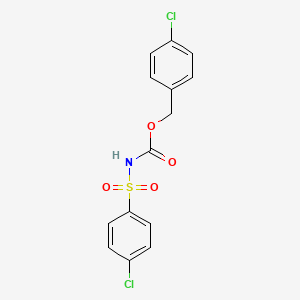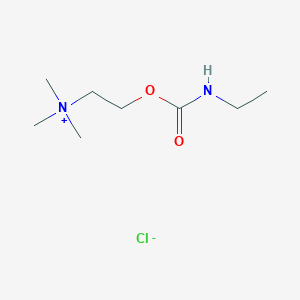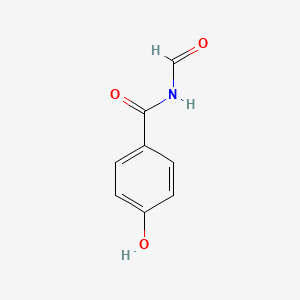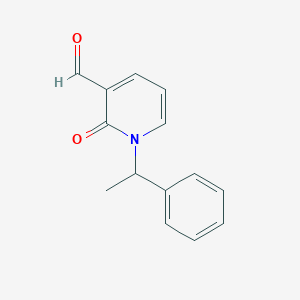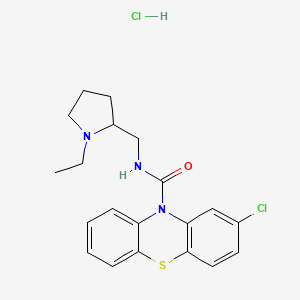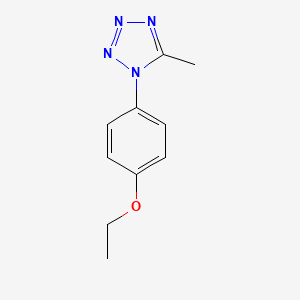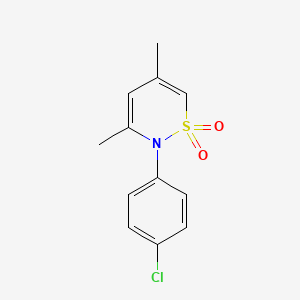
2H-1,2-Thiazine, 2-(4-chlorophenyl)-3,5-dimethyl-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,2-Thiazine, 2-(4-chlorophenyl)-3,5-dimethyl-, 1,1-dioxide: is a heterocyclic compound that belongs to the thiazine family. Thiazines are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a thiazine ring with a chlorine-substituted phenyl group and two methyl groups, making it a unique and interesting molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2-Thiazine, 2-(4-chlorophenyl)-3,5-dimethyl-, 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzaldehyde with 3,5-dimethyl-2-aminothiophenol in the presence of an oxidizing agent to form the thiazine ring. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2H-1,2-Thiazine, 2-(4-chlorophenyl)-3,5-dimethyl-, 1,1-dioxide: undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the thiazine ring or the substituents.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2H-1,2-Thiazine, 2-(4-chlorophenyl)-3,5-dimethyl-, 1,1-dioxide: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2H-1,2-Thiazine, 2-(4-chlorophenyl)-3,5-dimethyl-, 1,1-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.
Comparación Con Compuestos Similares
2H-1,2-Thiazine, 2-(4-chlorophenyl)-3,5-dimethyl-, 1,1-dioxide: can be compared with other thiazine derivatives, such as:
- 2H-1,2-Thiazine, 2-(4-fluorophenyl)-3,5-dimethyl-, 1,1-dioxide
- 2H-1,2-Thiazine, 2-(4-bromophenyl)-3,5-dimethyl-, 1,1-dioxide
- 2H-1,2-Thiazine, 2-(4-methylphenyl)-3,5-dimethyl-, 1,1-dioxide
These compounds share similar structures but differ in their substituents, leading to variations in their chemical and biological properties. The unique combination of substituents in This compound makes it particularly interesting for specific applications.
Propiedades
Número CAS |
63673-40-5 |
|---|---|
Fórmula molecular |
C12H12ClNO2S |
Peso molecular |
269.75 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-3,5-dimethylthiazine 1,1-dioxide |
InChI |
InChI=1S/C12H12ClNO2S/c1-9-7-10(2)14(17(15,16)8-9)12-5-3-11(13)4-6-12/h3-8H,1-2H3 |
Clave InChI |
SBQZWOKOVCSEEC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CS(=O)(=O)N1C2=CC=C(C=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




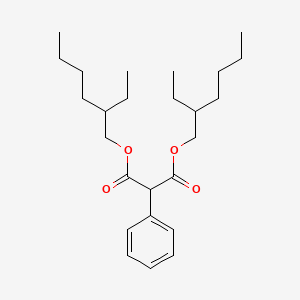

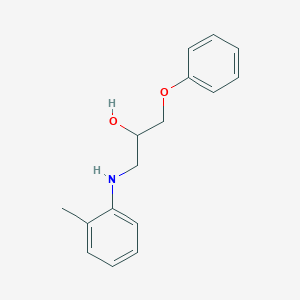
![1-Methyl-3-methylidenespiro[3.5]nonan-2-one](/img/structure/B14486973.png)
